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Executive Summary

Claramine (TFA) is a synthetic polyaminosteroid and a highly selective, blood-brain barrier
(BBB) permeable inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B).[1][2][3][4] As a
structural analog of Trodusquemine (MSI-1436), Claramine functions as a potent insulin
mimetic and sensitizer.[1] By inhibiting PTP1B, a negative regulator of the insulin signaling
cascade, Claramine restores and sustains the phosphorylation of the Insulin Receptor (IR) and
downstream effectors such as Akt and GSK3[3.

This guide details the mechanistic pathways, physicochemical properties, and validated
experimental protocols for utilizing Claramine TFA in metabolic disease research, specifically
targeting Type 2 Diabetes (T2D) and insulin resistance models.

Mechanistic Profile
Core Mechanism: PTP1B Inhibition

Insulin signaling is transient, naturally terminated by protein tyrosine phosphatases (PTPs) that
dephosphorylate the insulin receptor.[1][3][4] PTP1B is the primary negative regulator in this
context.
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» Action: Claramine targets the allosteric site of PTP1B, locking it in an inactive conformation.

o Selectivity: Unlike non-specific phosphatase inhibitors (e.g., Vanadate), Claramine exhibits
high selectivity for PTP1B over the closely related T-cell protein tyrosine phosphatase (TC-
PTP), reducing off-target toxicity related to hematopoiesis.[1]

Downstream Signaling Amplification
Inhibition of PTP1B by Claramine prevents the dephosphorylation of tyrosine residues on the

Insulin Receptor B-subunit (IRB) and Insulin Receptor Substrate 1 (IRS-1).[1]

o PI3K/Akt Pathway: Sustained IRS-1 phosphorylation recruits PI3K, generating PIP3, which
recruits PDK1 and Akt to the membrane. Akt is subsequently phosphorylated at Thr308 and
Serd73.[1]

e Glucose Uptake: Activated Akt promotes the translocation of GLUT4 storage vesicles to the
plasma membrane, facilitating glucose uptake.

e Glycogen Synthesis: Akt phosphorylates and inhibits GSK3[ (at Ser9), thereby activating
Glycogen Synthase.

Secondary Mechanism: BACE1 and Autophagy

Recent studies indicate Claramine also modulates BACE1 (B-secretase 1) trafficking.[1]

 Ininsulin-resistant states, BACE1 cleaves the insulin receptor, reducing its surface
availability.

o Claramine accelerates the trafficking of pro-BACEL to lysosomes via autophagy, reducing IR
cleavage and further enhancing insulin sensitivity.

Signaling Pathway Visualization

The following diagram illustrates the intervention point of Claramine within the insulin signaling
cascade.
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Figure 1: Mechanism of Action. Claramine inhibits PTP1B, preventing the dephosphorylation of
the Insulin Receptor and IRS-1, thereby sustaining Akt activation and glucose metabolism.

Claramine TFA: Physical Properties & Handling

Claramine is typically supplied as a Trifluoroacetate (TFA) salt to enhance stability and water
solubility.[1]

Property Specification

Chemical Name Claramine Trifluoroacetate

Class Aminosterol / Polyaminosteroid

Molecular Weight ~931.1 g/mol (Salt); ~589.0 g/mol (Free Base)
Solubility Water (=15 mg/mL); DMSO (=5 mg/mL)
Appearance White to beige powder

Storage -20°C (Desiccated); Protect from light
Stability Solutions stable at -20°C for ~1 month

Critical Handling Note: When calculating molar concentrations, you must use the molecular
weight of the TFA salt form (approx. 931.1 g/mol ) if weighing the powder directly.[1] If the
vendor specifies the content as "Free Base Equivalent,” adjust accordingly.

Experimental Protocols
Reconstitution Strategy

To ensure consistent biological activity, follow this reconstitution method.
e Stock Solution (10 mM):
o Weigh 9.31 mg of Claramine TFA.
o Dissolve in 1.0 mL of sterile, nuclease-free water (preferred) or anhydrous DMSO.[1]

o Vortex for 30 seconds until clear.
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o Aliquot into 50 pL volumes and store at -80°C. Avoid freeze-thaw cycles.

In Vitro Insulin Signaling Assay (Cell Culture)

This protocol validates Claramine's ability to enhance insulin signaling in insulin-resistant or
standard cell models (e.g., HepG2, CHO-IR, or differentiated 3T3-L1 adipocytes).[1]

Objective: Measure p-Akt (Ser473) and p-IRp (Tyr1150/1151) levels via Western Blot.

Workflow Diagram:
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Figure 2: Experimental workflow for assessing Claramine-induced insulin sensitization.
Step-by-Step Protocol:
o Seeding: Plate cells (e.g., HepG2) in 6-well plates and grow to 80% confluence.

» Starvation: Wash cells 2x with PBS. Incubate in serum-free media (DMEM) for 4—6 hours to
reduce basal phosphorylation.[1]

¢ Claramine Treatment;
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o Add Claramine TFA to designated wells.
o Effective Concentration: 2 uM — 10 puM.

o Incubation: 30 to 60 minutes at 37°C.

e Insulin Stimulation (Optional but Recommended):

o To test sensitization, add sub-maximal Insulin (e.g., 1 nM or 10 nM) for the last 10 minutes
of the Claramine incubation.

o To test mimetic activity, do not add insulin (Claramine alone should induce
phosphorylation).

o Lysis:
o Rapidly aspirate media and wash with ice-cold PBS.[1]

o Lyse in RIPA buffer supplemented with Phosphatase Inhibitor Cocktail (Sodium
Orthovanadate, NaF) and Protease Inhibitors.[1] Crucial: PTP1B activity must be
guenched immediately upon lysis.[1]

o Western Blot Analysis:
o Primary Targets: p-Akt (Ser473), p-IRB (Tyr1150/1151).[1]

o Loading Control: Total Akt, 3-Actin, or GAPDH.

Data Interpretation & Benchmarks
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Expected Outcome with Claramine (5-10
HM)

Parameter

p-IRB Levels Significant increase vs. control (2-3 fold).

Robust increase; indicates downstream
p-Akt (Serd73) o
activation.[5]

>90% at 10 uM (toxicity often observed >20-50

Cell Viabilit
y UM depending on cell line).

Increased uptake in 2-NBDG assays
Glucose Uptake _
(comparable to 100 nM Insulin).[1]

References

Qin, Z., et al. (2015).[1] "Functional properties of Claramine: A novel PTP1B inhibitor and
insulin-mimetic compound."[1][2][3][4] Biochemical and Biophysical Research
Communications.

Kreiser, R. P, et al. (2022).[1] "A Brain-Permeable Aminosterol Regulates Cell Membranes to
Mitigate the Toxicity of Diverse Pore-Forming Agents."[1][6] ACS Chemical Neuroscience.[6]

[1]

Peiretti, F., et al. (2021).[1] "The aminosterol Claramine inhibits B-secretase 1-mediated
insulin receptor cleavage."[1] Journal of Biological Chemistry.

PubChem. (2024).[1] "Claramine TFA salt | C43H75F9N407."[1] National Library of
Medicine. [1]

MedChemExpress. (2024).[1] "Claramine TFA Product Information.” MCE.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2026 BenchChem. All rights reserved. 8/9 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/Claramine-TFA-salt
https://pubchem.ncbi.nlm.nih.gov/compound/Claramine-TFA-salt
https://www.researchgate.net/publication/271516057_Functional_properties_of_Claramine_A_novel_PTP1B_inhibitor_and_insulin-mimetic_compound
https://pubmed.ncbi.nlm.nih.gov/25623533/
https://pubmed.ncbi.nlm.nih.gov/25623533/
https://medica-musc.researchcommons.org/cgi/viewcontent.cgi?article=1671&context=theses
https://pmc.ncbi.nlm.nih.gov/articles/PMC3578870/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3578870/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3578870/
https://file.medchemexpress.com/batch_PDF/HY-160791A/Claramine-TFA-DataSheet-MedChemExpress.pdf
https://www.benchchem.com/product/b12378497/docs#technical-guide-claramine-tfa-modulation-of-insulin-signaling-via-ptp1b-inhibition-1
https://www.benchchem.com/product/b12378497/docs#technical-guide-claramine-tfa-modulation-of-insulin-signaling-via-ptp1b-inhibition-1
https://www.benchchem.com/product/b12378497/docs#technical-guide-claramine-tfa-modulation-of-insulin-signaling-via-ptp1b-inhibition-1
https://www.benchchem.com/product/b12378497/docs#technical-guide-claramine-tfa-modulation-of-insulin-signaling-via-ptp1b-inhibition-1
https://www.benchchem.com/product/b12378497?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12378497?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved.

9/9

Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12378497?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

